BenchChemオンラインストアへようこそ!

2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (molecular formula C₈H₇ClN₄O₂S, exact mass 257.9978 g/mol) belongs to the N-(triazolyl)benzenesulfonamide hybrid class, combining a 1,2,4-triazole ring directly N-linked to a 2-chlorobenzenesulfonamide pharmacophore. This scaffold is recognized across multiple therapeutic and agrochemical patent families for its capacity to engage carbonic anhydrase isoforms, chemokine receptors, and fungal CYP51.

Molecular Formula C8H7ClN4O2S
Molecular Weight 258.69 g/mol
Cat. No. B14900451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
Molecular FormulaC8H7ClN4O2S
Molecular Weight258.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NC2=NC=NN2)Cl
InChIInChI=1S/C8H7ClN4O2S/c9-6-3-1-2-4-7(6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13)
InChIKeySMFXCHQQSXCNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide – Structural Identity, Compound Class, and Procurement-Relevant Characteristics


2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide (molecular formula C₈H₇ClN₄O₂S, exact mass 257.9978 g/mol) belongs to the N-(triazolyl)benzenesulfonamide hybrid class, combining a 1,2,4-triazole ring directly N-linked to a 2-chlorobenzenesulfonamide pharmacophore [1]. This scaffold is recognized across multiple therapeutic and agrochemical patent families for its capacity to engage carbonic anhydrase isoforms, chemokine receptors, and fungal CYP51 [2][3][4]. The compound is commercially available from specialty chemical suppliers as a research-grade building block, though it currently lacks annotation in ChEMBL for known bioactivity [5]. Prospective users should note that its differentiation from close-in analogs hinges on the ortho-chloro substitution pattern rather than on independently published target-specific potency data for the exact molecule.

Why Generic Substitution Fails for 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide – Ortho-Substitution and Regioisomer Differentiation


Within the N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide series, the position of the chloro substituent on the phenyl ring is not interchangeable. The ortho-chloro group of the target compound introduces a distinct combination of steric compression at the sulfonamide linkage and altered electron-withdrawing character compared with para-substituted analogs such as 4-chloro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide or the 4-bromo variant (CAS 933241-34-0) . In the broader 1,2,4-triazole-benzenesulfonamide class, halogen position has been shown to modulate both antimicrobial spectrum breadth and carbonic anhydrase isoform selectivity; for example, 2-chlorobenzyl-substituted 1,2,4-triazole 7c demonstrated superior anti-MRSA potency relative to its 4-chlorobenzyl counterpart, while 2,4-dichlorobenzyl derivative 5g exhibited improved Gram-negative coverage [1][2]. Quantitative differentiation data for the exact ortho-chloro compound remain limited, making informed comparator selection—rather than casual substitution—essential for reproducible SAR studies.

2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide – Quantitative Differentiation Evidence Guide for Scientific Procurement


Ortho-Chloro Electronic Differentiation vs. Para-Substituted and Unsubstituted Benzenesulfonamide Analogs

The ortho-chloro substituent on the target compound imparts quantitatively distinct electronic properties relative to para-substituted analogs. In benzenesulfonamide systems, Hammett σₚ for Cl is +0.23, while the ortho position introduces an additional field/inductive effect (σ_I ≈ 0.47 for Cl) not present in para-substituted congeners [1]. Spectroscopic studies on substituted benzenesulfonamides have demonstrated that SO₂ asymmetric stretching frequencies exhibit near-linear correlation with Hammett σ constants, confirming that ortho vs. para substitution produces measurably different electronic environments at the sulfonamide warhead [2]. This directly impacts zinc-binding geometry in metalloenzyme targets such as carbonic anhydrases, where the sulfonamide NH⁻—Zn²⁺ coordination distance is sensitive to the aryl ring electronics.

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Antibacterial Potency: Cross-Study Comparison with 2-Chlorobenzyl 1,2,4-Triazole Sulfonamide 7c Against Drug-Resistant Pathogens

The closest structurally characterized active analog to the target compound is 2-chlorobenzyl sulfonamide 1,2,4-triazole 7c, which shares the 2-chloro substitution pattern on a benzenesulfonamide-triazole hybrid core. Compound 7c demonstrated MIC values of 0.02–0.16 μmol/mL against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Bacillus typhi, and Escherichia coli, which were reported as comparable or superior to the reference antibiotic Chloromycin in the same assay [1][2]. The 2,4-dichlorobenzyl derivative 5g from the same series showed preferential Gram-negative activity, confirming that chloro-substitution position and multiplicity modulate antibacterial spectrum within this chemotype [3]. The target compound's ortho-chloro directly on the phenyl ring (rather than on a benzyl linker) is expected to alter the spatial relationship between the halogen and the triazole-sulfonamide core, providing a structurally distinct SAR probe.

Antimicrobial resistance MRSA Gram-positive bacteria

Carbonic Anhydrase Isoform Inhibition Potential: Class-Level Benchmarking Against Acetazolamide

The 1,2,4-triazole-benzenesulfonamide hybrid scaffold has been validated as a potent inhibitor of tumor-associated carbonic anhydrase isoforms. In a systematic study by SitaRam et al. (2014), three series of 1,2,4-triazole-benzenesulfonamide compounds (3a–3g, 4a–4g, 5a–5g) were evaluated against hCA I, II, IX, and XII. Against hCA IX, all tested compounds exhibited Ki values in the range of 2.8–431 nM; against hCA XII, Ki values ranged from 1.3–63 nM [1]. Compounds 3d, 3f, and 4f outperformed acetazolamide (AAZ) across all four tested isoforms. More recently, chlorinated benzenesulfonamide derivatives bearing 1,2,4-triazole scaffolds achieved Ki values as low as 0.317 μM against hCA IX (compound 7l) [2]. While the exact 2-chloro-N-(triazol-3-yl) compound was not tested in these studies, the presence of both the 1,2,4-triazole and the chloro-substituted benzenesulfonamide pharmacophore places it squarely within this validated inhibitor space.

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX/XII

Fungicidal Scaffold Validation: 1,2,4-Triazole Benzenesulfonamide Derivatives Outperform Tebuconazole Against Phomopsis sp.

The 1,2,4-triazole-benzenesulfonamide hybrid class has demonstrated agricultural fungicidal activity exceeding that of commercial triazole fungicides. Wu et al. (2025) reported compound 4s, a 1,2,4-triazole derivative containing a benzenesulfonamide moiety, with an EC₅₀ of 0.15 μg/mL against Phomopsis sp. (PS), outperforming tebuconazole (EC₅₀ = 0.18 μg/mL) [1]. In earlier work, Chen et al. (2017) showed that compounds 10a, 10g, and 10n from a 1,2,4-triazole-benzenesulfonamide series demonstrated inhibition rates comparable to azoxystrobin against Fusarium moniliforme [2]. The mechanism was confirmed as CYP51 inhibition in the ergosterol biosynthetic pathway—the canonical target of agricultural azole fungicides—validating that the benzenesulfonamide moiety is compatible with, and potentially enhances, triazole-mediated CYP51 engagement [1].

Agricultural fungicides CYP51 inhibition Postharvest disease control

CCR2/CCR9 Chemokine Receptor Antagonism: Patent Coverage and Pharmacological Differentiation

The structural class encompassing 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide falls within the general Markush claims of Patent CA2657776A1 (also US7718683), which describes triazolyl phenyl benzenesulfonamides as potent antagonists of the CCR2 and CCR9 chemokine receptors [1]. Animal testing data cited in the patent demonstrate in vivo efficacy in treating inflammation, a hallmark indication for CCR2- and CCR9-mediated diseases. The patent specifically enumerates chloro-substituted phenyl variants among preferred embodiments, with the sulfonamide linkage and 1,2,4-triazole ring identified as critical pharmacophoric elements for receptor antagonism. This provides a distinct pharmacological differentiation pathway from the carbonic anhydrase and antimicrobial applications described above.

Chemokine receptor antagonism Inflammation Immunomodulation

Safety and Cytotoxicity Profile: Class-Level Evidence from Benzenesulfonamide-Bearing 1,2,4-Triazoles

Two independent studies on 1,2,4-triazole-benzenesulfonamide hybrid libraries provide class-level safety evidence. Chander et al. (2023) evaluated 30 novel benzenesulfonamide-bearing 1,2,4-triazoles and reported that all compounds were safe to normal cells and demonstrated 100% safety in plant seed germination assays, alongside antibacterial MIC values of 4.9–37.8 µM and antifungal MIC values of 5.4–37.8 µM [1]. Separately, triazole-benzenesulfonamide hybrids evaluated in 2024 were found safe against both mouse fibroblast cell lines and plant seed germination cell lines during cytotoxicity studies, with % radical scavenging activity values of 75.45–95.34 [2]. While the exact 2-chloro compound was not explicitly tested, the consistent safety profile across diverse 1,2,4-triazole-benzenesulfonamide derivatives provides a favorable baseline expectation.

Cytotoxicity Safety profiling Normal cell tolerance

Best Research and Industrial Application Scenarios for 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide


Carbonic Anhydrase Inhibitor Lead Optimization — Tumor-Associated Isoform hCA IX/XII Targeting

The 2-chloro substituent provides a distinct electronic and steric profile for probing the lipophilic pocket adjacent to the zinc-binding site in hCA IX and XII. Based on class-level evidence showing Ki values of 2.8–431 nM against hCA IX for 1,2,4-triazole-benzenesulfonamide derivatives, the target compound can serve as a scaffold-diversification building block in medicinal chemistry campaigns. Its ortho-chloro positioning is expected to alter binding pose relative to the para-substituted 4-chloro and 4-bromo analogs (CAS 933241-34-0), potentially shifting isoform selectivity profiles [1].

Anti-MRSA Antibacterial SAR Exploration — Resistance-Breaking Chemotype Development

Given that the closest analog (2-chlorobenzyl sulfonamide 1,2,4-triazole 7c) demonstrated MIC values of 0.02–0.16 μmol/mL against MRSA—comparable or superior to Chloromycin—the target compound should be prioritized for antibacterial lead generation where the ortho-chloro-on-phenyl architecture differentiates it from the benzyl-linked analog series. Procurement is justified for structure-activity relationship studies aimed at optimizing the linker geometry between the halogenated phenyl ring and the triazole-sulfonamide core [2].

Agricultural Fungicide Discovery — CYP51-Targeted Postharvest Disease Control

The 1,2,4-triazole-benzenesulfonamide class has produced compounds (e.g., 4s) with EC₅₀ values (0.15 μg/mL) that surpass tebuconazole against Phomopsis sp. The target compound, bearing a 2-chloro substituent, represents a structurally distinct entry point for agrochemical lead optimization programs targeting CYP51 in plant pathogenic fungi. Its procurement is supported by in vivo protective and curative efficacy data on kiwifruit for the broader compound class [3].

Chemokine Receptor Antagonist Probe Development — CCR2/CCR9-Mediated Inflammatory Disease Models

Patent CA2657776A1 explicitly claims triazolyl phenyl benzenesulfonamides as CCR2/CCR9 antagonists with demonstrated in vivo anti-inflammatory efficacy. The target compound falls within the Markush scope, making it suitable for use as a probe molecule in chemokine receptor pharmacology or as a control compound in CCR2/CCR9 antagonist screening assays. Procurement is warranted for laboratories investigating chemokine-driven inflammation, fibrosis, or autoimmune disease mechanisms [4].

Quote Request

Request a Quote for 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.